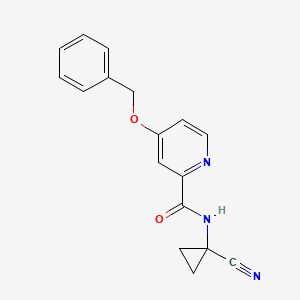

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

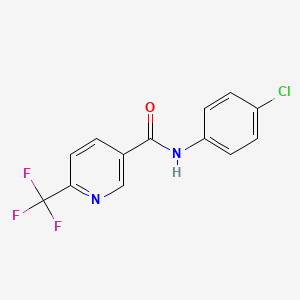

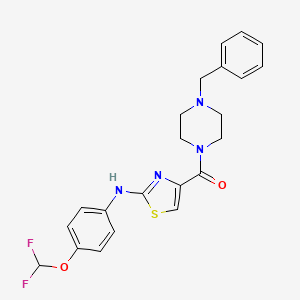

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzamide, also known as CDMB or Compound 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential medical uses.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide (let’s call it “Compound X” for brevity) has been investigated for its potential pharmaceutical applications:

Antibacterial Agents: Researchers have explored derivatives of Compound X as precursors for antibacterial agents. For instance, it serves as a building block for synthesizing quinoline, chloroquine, and quinolone drugs . These compounds play crucial roles in treating malaria, rheumatism, and other infectious diseases.

Antiviral Properties: Chloroquine, a derivative of Compound X, has demonstrated antiviral effects against SARS and COVID-19 . Investigating its mechanism of action could provide valuable insights for future antiviral drug development.

Agrochemical Applications

Compound X and its derivatives are also relevant in the agrochemical industry:

- Pesticides : Researchers have utilized Compound X to synthesize pesticides with potent antiproliferative activities against human cancer cell lines . These compounds may contribute to crop protection and pest management.

Chemical Synthesis and Catalysis

The synthesis of Compound X itself involves interesting chemistry:

Triphosgene-Mediated Chlorination: A catalytic approach using bis(trichloromethyl)carbonate (triphosgene) efficiently converts 3-acetyl-1-propanol to Compound X (5-chloro-2-pentanone) as a precursor . The reaction conditions, including temperature, time, and solvent, have been optimized to achieve high yields.

Intermediate Product Characterization: During the synthesis, an intermediate product called 1-(dimethylamino)ethyl carbonochloridate was observed and characterized using nuclear magnetic resonance techniques . Understanding these intermediates enhances our knowledge of the reaction mechanism.

Other Potential Applications

While the above fields are well-established, further research may reveal additional applications:

Propriétés

IUPAC Name |

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5/c1-23-15-7-5-12(19)9-13(15)18(22)20-10-14(21)11-4-6-16(24-2)17(8-11)25-3/h4-9,14,21H,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZPKWBDTFGQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)